molecular formula C16H9F2N3O3S B2867367 N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide CAS No. 400080-65-1

N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2867367
CAS No.: 400080-65-1
M. Wt: 361.32
InChI Key: DLRAQEGZGAUTTK-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. One common method is the condensation of 2-aminothiazole with 2,4-difluorobenzoic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis process may be optimized for higher yields and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group in the compound can be further oxidized to produce a nitroso or nitrate derivative.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of a different functional group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alkoxides can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydroxylamines.

  • Substitution Products: Amides, ethers, or other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activity.

Biology: In biological research, the compound serves as a probe to study enzyme mechanisms and protein interactions. Its fluorescence properties make it useful in imaging and tracking cellular processes.

Medicine: N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide has shown promise in medicinal chemistry, particularly in the design of anticancer and anti-inflammatory agents. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: The compound is utilized in the manufacturing of advanced materials, including polymers and coatings. Its chemical stability and reactivity are advantageous in creating products with enhanced properties.

Mechanism of Action

The mechanism by which N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The thiazole ring can coordinate with metal ions, influencing enzyme activity. The difluorophenyl group enhances the compound's binding affinity to target proteins, leading to modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Proteins: It can bind to receptor proteins, altering signal transduction processes.

  • Pathways: Inhibition of inflammatory or cancer-related pathways is a potential mechanism of action.

Comparison with Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but lacks the thiazole ring.

  • N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide: Contains a nitro group instead of a carboxamide group.

  • N-(2,4-Difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide group.

Uniqueness: this compound stands out due to its combination of a thiazole ring, a nitro group, and a difluorophenyl group. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3O3S/c17-10-3-6-13(12(18)7-10)19-15(22)14-8-25-16(20-14)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRAQEGZGAUTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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